molecular formula C16H18ClN B6226076 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1231254-49-1

4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B6226076
CAS RN: 1231254-49-1
M. Wt: 259.77 g/mol
InChI Key: SGTABIDYQDGIQH-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-methyl-THIQ-HCl) is a synthetic compound with a wide range of scientific applications. It is a member of the tetrahydroisoquinoline (THIQ) family of compounds, which are known for their unique pharmacological properties. 4-methyl-THIQ-HCl has been extensively studied in various fields, such as neurochemistry, biochemistry, and pharmacology.

Scientific Research Applications

4-methyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride-HCl has been used in a wide range of scientific research applications. It has been used in studies of neurochemical and biochemical pathways, as well as in pharmacological studies. It has been used to study the effects of various neurotransmitters and drugs on the brain, as well as to study the effects of various hormones and other physiological processes. It has also been used in studies of the effects of various drugs on the cardiovascular system, as well as in studies of the effects of various drugs on the immune system.

Mechanism of Action

The mechanism of action of 4-methyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride-HCl is not yet fully understood. It is believed to act as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood and behavior. It is also believed to act as an agonist at the dopamine D2 receptor, which is involved in the regulation of movement and reward. Additionally, it has been shown to interact with the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
4-methyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride-HCl has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to an increase in mood and behavior. It has also been shown to increase the levels of glutamate and GABA in the brain, which can lead to an increase in learning and memory. Additionally, it has been shown to increase the levels of norepinephrine and epinephrine in the brain, which can lead to an increase in alertness and focus.

Advantages and Limitations for Lab Experiments

The use of 4-methyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride-HCl in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has a relatively low risk of side effects. However, it is important to note that the effects of 4-methyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride-HCl can vary depending on the concentration and duration of exposure. Additionally, it is important to note that the effects of 4-methyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride-HCl can vary depending on the species and the individual.

Future Directions

There are a number of potential future directions for research on 4-methyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride-HCl. One potential direction is to further investigate its effects on various neurotransmitter systems. Additionally, further research could be done to investigate its effects on various physiological processes, such as the cardiovascular system and the immune system. Additionally, further research could be done to investigate its effects on various diseases, such as depression and anxiety. Finally, further research could be done to investigate its potential therapeutic uses, such as in the treatment of depression and anxiety.

Synthesis Methods

The synthesis of 4-methyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride-HCl is a relatively straightforward process. The starting material is 4-methylphenol, which is reacted with thionyl chloride in the presence of a base to form 4-methyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride-HCl. The base is typically an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at room temperature, although some variations of the reaction may require higher temperatures. The reaction is typically complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the condensation of 4-methylphenylacetaldehyde with cyclohexanone followed by reduction and cyclization to form the desired product.", "Starting Materials": [ "4-methylphenylacetaldehyde", "cyclohexanone", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Condensation of 4-methylphenylacetaldehyde with cyclohexanone in the presence of sodium hydroxide to form 4-(4-methylphenyl)-3-cyclohexen-1-one", "Reduction of 4-(4-methylphenyl)-3-cyclohexen-1-one with sodium borohydride in ethanol to form 4-(4-methylphenyl)-3-cyclohexen-1-ol", "Cyclization of 4-(4-methylphenyl)-3-cyclohexen-1-ol with hydrochloric acid to form 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride" ] }

CAS RN

1231254-49-1

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C16H17N.ClH/c1-12-6-8-13(9-7-12)16-11-17-10-14-4-2-3-5-15(14)16;/h2-9,16-17H,10-11H2,1H3;1H

InChI Key

SGTABIDYQDGIQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC3=CC=CC=C23.Cl

Purity

95

Origin of Product

United States

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